![molecular formula C8H10N6O2S B13795619 N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole and triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of 2-methoxyethylamine with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with 1,2,4-triazole-5-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiadiazole or triazole derivatives.
Aplicaciones Científicas De Investigación
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methoxyethyl)-4,5-bis(2,4,6-trimethylphenyl)imidazolinium hexafluorophosphate
- 2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide stands out due to its unique combination of thiadiazole and triazole rings, which confer specific biological activities and chemical properties
Propiedades
Fórmula molecular |
C8H10N6O2S |
|---|---|
Peso molecular |
254.27 g/mol |
Nombre IUPAC |
N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C8H10N6O2S/c1-16-3-2-5-12-14-8(17-5)11-7(15)6-9-4-10-13-6/h4H,2-3H2,1H3,(H,9,10,13)(H,11,14,15) |
Clave InChI |
MYKFCMRMURLPNG-UHFFFAOYSA-N |
SMILES canónico |
COCCC1=NN=C(S1)NC(=O)C2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


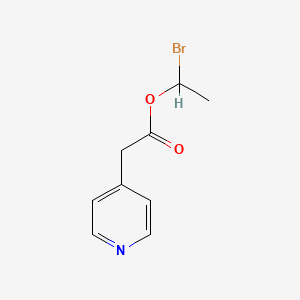
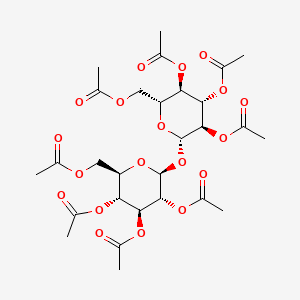
![Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate](/img/structure/B13795552.png)
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
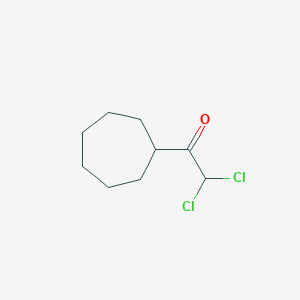
![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)
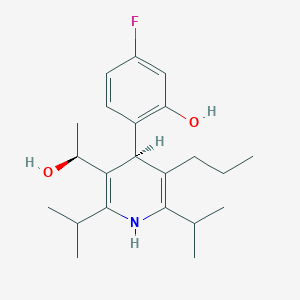
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)
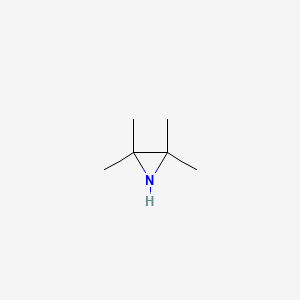
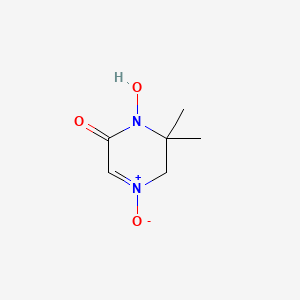

![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)

